molecular formula C6H5BrO3 B14504691 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 63751-92-8

1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14504691
CAS No.: 63751-92-8
M. Wt: 205.01 g/mol
InChI Key: XDIGEUUZNLOGNB-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-3-oxabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a methyl group, and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The intermediate product is then treated with acetyl chloride to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of a bromine atom, a methyl group, and an oxabicyclohexane ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63751-92-8

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

1-bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C6H5BrO3/c1-5-2-6(5,7)4(9)10-3(5)8/h2H2,1H3

InChI Key

XDIGEUUZNLOGNB-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(=O)OC2=O)Br

Origin of Product

United States

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